

Physical and chemical properties of 3-Chlorocyclohexene

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Compound of Interest

Compound Name: 3-Chlorocyclohexene

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An In-depth Technical Guide to 3-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chlorocyclohexene** (CAS No: 2441-97-6). It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

3-Chlorocyclohexene is a halogenated cycloalkene characterized by a six-membered ring with a chlorine atom at the allylic position.^[1] This colorless to light yellow liquid is a versatile reagent in organic synthesis.^[2] Its properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₉ Cl[3][4][5]
Molecular Weight	116.59 g/mol [3][4][6]
Appearance	Colorless to light yellow clear liquid[2][7]
Boiling Point	146 - 147.5 °C at 760 mmHg[5][8]
Density	1.02 - 1.05 g/cm ³ [3][8]
Flash Point	27.4 °C[3][5]
Refractive Index	1.4880 - 1.4920[3][5]
Vapor Pressure	5.59 mmHg at 25°C[3][5]
Solubility	Insoluble in water; soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[9][10]
Storage Conditions	0-10°C, under inert gas.[3][7] Sensitive to heat, air, light, and moisture.[8][11]

Chemical Reactivity and Stability

The reactivity of **3-Chlorocyclohexene** is largely dictated by the chlorine atom at the allylic position, which is adjacent to the carbon-carbon double bond.[1] This structural feature makes the C-Cl bond susceptible to nucleophilic substitution and elimination reactions.

- **Nucleophilic Substitution:** **3-Chlorocyclohexene** can undergo S_N1 reactions, where the departure of the chloride ion forms a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products.[1][12]
- **Elimination Reactions:** Under appropriate conditions, **3-Chlorocyclohexene** can undergo elimination reactions to yield 1,3-cyclohexadiene and hydrogen chloride.[1] Gas-phase pyrolysis often proceeds through a four-membered cyclic transition state.[1]

- **Stability:** The compound is sensitive to light, air, heat, and moisture.^[11] When heated to decomposition, it emits toxic vapors of hydrogen chloride.^[7] It is stable under proper storage conditions, typically refrigerated and under an inert atmosphere.^[8]

Experimental Protocols

Detailed methodologies for key experiments involving **3-Chlorocyclohexene** are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis via Allylic Chlorination of Cyclohexene

A common method for preparing **3-Chlorocyclohexene** is through the free-radical allylic chlorination of cyclohexene.

Materials:

- Cyclohexene
- Sulfuryl chloride (SO_2Cl_2)
- Peroxide initiator (e.g., benzoyl peroxide)
- Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

- In the presence of UV light or a radical initiator like peroxide, sulfuryl chloride provides a low concentration of chlorine radicals.^[13]
- A chlorine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized cyclohexenyl radical and hydrogen chloride.^[14]
- This radical then reacts with a chlorine molecule to produce **3-Chlorocyclohexene** and a new chlorine radical, propagating the chain reaction.^[14]

Protocol 2: Synthesis from 2-Cyclohexen-1-ol

An alternative laboratory-scale synthesis involves the conversion of an allylic alcohol.[1]

Materials:

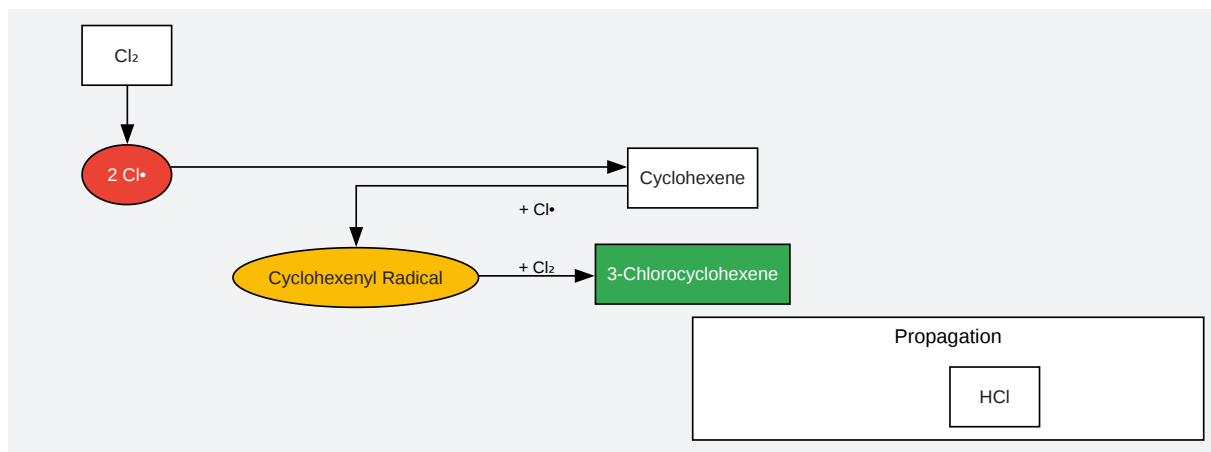
- 2-Cyclohexen-1-ol
- α -haloamine (e.g., 1-chloro-1-(dimethylamino)-2-methyl-1-propene)
- Anhydrous dichloromethane (CH_2Cl_2) or deuterated chloroform (CDCl_3)

General Procedure:

- Perform the reaction in a flame-dried, three-neck round-bottomed flask under an inert argon atmosphere with magnetic stirring.[15]
- Equip the flask with a septum and a refrigerator.[15]
- Syringe a solution of 2-cyclohexen-1-ol in the chosen solvent into the flask and cool the mixture to 0 °C.[15]
- Slowly syringe a solution of the α -haloamine (1.1 equivalents) into the cooled alcohol solution.[15]
- Allow the reaction mixture to warm to room temperature.[15]
- Monitor the reaction's progress using ^1H NMR spectroscopy.[15]
- Upon completion, the product can be purified by distillation or flash chromatography.[15]

Mandatory Visualization

The following diagram illustrates the free-radical mechanism for the synthesis of **3-Chlorocyclohexene** from cyclohexene.



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Caption: Free-radical allylic chlorination of cyclohexene.

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